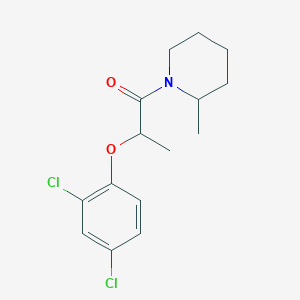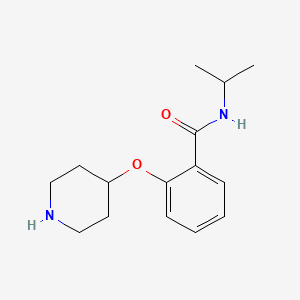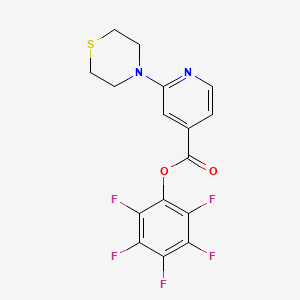
Einecs 221-886-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,2,2-trichloro-1-phenylethanol follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is designed to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2,2,2-trichloro-1-phenylethanol can yield 2,2,2-trichloro-1-phenylethane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in 2,2,2-trichloro-1-phenylethanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,2,2-trichloroacetophenone.
Reduction: 2,2,2-trichloro-1-phenylethane.
Substitution: 2,2,2-trichloro-1-phenylethyl chloride.
Applications De Recherche Scientifique
2,2,2-trichloro-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-trichloroethanol: Similar in structure but lacks the phenyl group.
2,2,2-trichloroacetaldehyde: An aldehyde derivative with similar reactivity.
2,2,2-trichloroacetic acid: An acid with similar chlorinated structure but different functional group.
Uniqueness
2,2,2-trichloro-1-phenylethanol is unique due to the presence of both the trichloromethyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
3269-15-6 |
|---|---|
Formule moléculaire |
C6H26Ho2O22 |
Poids moléculaire |
780.12 g/mol |
Nom IUPAC |
holmium;oxalic acid;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |
Clé InChI |
GYCVRGMJSGRYEC-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ho+3].[Ho+3] |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Ho].[Ho] |
| 3269-15-6 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)






![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B1614210.png)





